Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and an ester functional group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 3-chlorophenol with 1,4-dibromobutane to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and various substituted phenoxy compounds.
Scientific Research Applications
Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. This dual interaction facilitates the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
Uniqueness
Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives that may lack this specific functional group, thereby offering unique binding affinities and reactivity profiles.
Properties
IUPAC Name |
ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO3.ClH/c1-2-22-18(21)15-8-11-20(12-9-15)10-3-4-13-23-17-7-5-6-16(19)14-17;/h5-7,14-15H,2-4,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHGICXUZLBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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